(+)-Dimethyl L-tartrate

Catalog No.
S702370
CAS No.
608-68-4
M.F
C6H10O6
M. Wt
178.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Dimethyl L-tartrate

CAS Number

608-68-4

Product Name

(+)-Dimethyl L-tartrate

IUPAC Name

dimethyl (2R,3R)-2,3-dihydroxybutanedioate

Molecular Formula

C6H10O6

Molecular Weight

178.14 g/mol

InChI

InChI=1S/C6H10O6/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4,7-8H,1-2H3/t3-,4-/m1/s1

InChI Key

PVRATXCXJDHJJN-QWWZWVQMSA-N

SMILES

COC(=O)C(C(C(=O)OC)O)O

Synonyms

(2R,3R)-,2,3-Dihydroxybutanedioic Acid 1,4-Dimethyl Ester; (2R,3R)-,2,3-Dihydroxybutanedioic Acid Dimethyl Ester; [R-(R*,R*)]-,2,3-Dihydroxybutanedioic Acid Dimethyl Ester; (+)-Tartaric Acid Dimethyl Ester; (+)-Dimethyl L-Tartarate; (2R,3R)-(+)-Dim

Canonical SMILES

COC(=O)C(C(C(=O)OC)O)O

Isomeric SMILES

COC(=O)[C@@H]([C@H](C(=O)OC)O)O

The exact mass of the compound Dimethyl L-tartrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(+)-Dimethyl L-tartrate (CAS: 608-68-4) is a highly crystalline, enantiopure diester of L-tartaric acid widely utilized as a chiral auxiliary, ligand precursor, and stereocontrolling reagent in asymmetric synthesis. As a core component in the Sharpless asymmetric epoxidation and a foundational building block for TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) ligands, it offers a highly defined C2-symmetric chiral environment. While sharing the same stereocenter configuration as its ethyl and isopropyl counterparts, the dimethyl ester presents a unique physicochemical profile—specifically characterized by higher water solubility, lower steric bulk, and distinct crystallization behaviors—that dictates its selection in specific scalable manufacturing and complex synthetic workflows [1].

In procurement and process design, treating (+)-dimethyl L-tartrate as a generic equivalent to diethyl L-tartrate (DET) or diisopropyl L-tartrate (DIPT) frequently leads to downstream processing failures. Although all three esters can induce high enantiomeric excesses in titanium-catalyzed epoxidations, their differing steric profiles and partition coefficients drastically alter reaction workups. The higher lipophilicity of DET and DIPT complicates their removal from non-polar reaction mixtures without harsh hydrolysis, whereas the dimethyl ester's higher aqueous solubility enables milder, phase-separation-based workups. Furthermore, in the synthesis of downstream chiral ligands and cycloaddition intermediates, the choice of the methyl ester directly governs the thermodynamic driving force of transacetalization and the ability to achieve chromatography-free purification via direct crystallization [1].

Chromatography-Free Purification via Adduct Crystallization in Cycloadditions

In the synthesis of complex aza-norbornene derivatives via Aza-Diels-Alder reactions, the choice of chiral auxiliary dictates the downstream purification requirements. When (+)-dimethyl L-tartrate is utilized to form the chiral imine dienophile, the resulting Diels-Alder adduct can be directly recrystallized from pentane to yield virtually diastereopure material. In contrast, the use of diethyl L-tartrate yields adducts that resist direct crystallization, necessitating resource-intensive chromatographic separation to achieve equivalent diastereomeric purity[1].

Evidence DimensionDownstream purification requirement
Target Compound Data(+)-Dimethyl L-tartrate enables direct recrystallization of the adduct in pentane.
Comparator Or BaselineDiethyl L-tartrate (adduct resists crystallization, requires chromatography).
Quantified DifferenceShift from chromatographic separation to direct crystallization for diastereopurity.
ConditionsAza-Diels-Alder cycloaddition workup.

Eliminating chromatography in favor of direct crystallization drastically reduces solvent consumption and scales efficiently in industrial manufacturing.

Thermodynamic Efficiency in TADDOL Ligand Precursor Synthesis

The synthesis of highly valuable TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) chiral ligands relies on the acetalization of tartrate esters. A highly effective route is acid-catalyzed transacetalization. Using (+)-dimethyl L-tartrate allows for the concurrent azeotropic or distillative removal of methanol (boiling point 64.7 °C). If diethyl L-tartrate is used, the byproduct is ethanol (boiling point 78.3 °C), which is comparatively more difficult to remove continuously to drive the equilibrium forward. The lower boiling point of the methanol byproduct makes the dimethyl ester the superior precursor for driving these transacetalization reactions to completion[1].

Evidence DimensionByproduct removal temperature (driving equilibrium)
Target Compound Data(+)-Dimethyl L-tartrate generates methanol (bp 64.7 °C).
Comparator Or BaselineDiethyl L-tartrate generates ethanol (bp 78.3 °C).
Quantified Difference13.6 °C lower boiling point for the alcohol byproduct, facilitating easier distillative removal.
ConditionsAcid-catalyzed transacetalization with dimethyl acetals/ketals.

Lowering the energy and time required to drive the reaction equilibrium to completion improves the throughput and yield of high-value chiral ligand synthesis.

Workup Compatibility and Phase Separation in Sharpless Epoxidation

In titanium-catalyzed Sharpless asymmetric epoxidations, (+)-dimethyl L-tartrate provides equivalent stereocontrol to the industry-standard diethyl L-tartrate, routinely achieving >95% enantiomeric excess (ee). However, the dimethyl ester differentiates itself through its significantly higher aqueous solubility. When the standard hydrolytic workup used to destroy the tartrate ester is unacceptable—due to the presence of base-sensitive functional groups on the target epoxy alcohol—the high water solubility of (+)-dimethyl L-tartrate allows it to be partitioned into the aqueous phase more efficiently than the more lipophilic ethyl or isopropyl esters, simplifying the isolation of the product [1].

Evidence DimensionEnantioselectivity and Workup Solubility
Target Compound Data(+)-Dimethyl L-tartrate achieves >95% ee with high aqueous solubility for non-hydrolytic removal.
Comparator Or BaselineDiethyl L-tartrate (achieves >95% ee but is less water-soluble, complicating non-hydrolytic workups).
Quantified DifferenceEquivalent ee (>95%) combined with superior aqueous partitioning.
ConditionsSharpless asymmetric epoxidation of allylic alcohols without base-catalyzed hydrolysis.

Enables the efficient asymmetric epoxidation and subsequent isolation of highly sensitive molecules that cannot survive standard hydrolytic workup conditions.

Scalable Synthesis of TADDOL-Based Chiral Catalysts

Due to its ability to undergo highly efficient transacetalization driven by methanol distillation, (+)-dimethyl L-tartrate is the preferred starting material for the large-scale commercial and laboratory synthesis of TADDOLs and their titanium or phosphorus complexes [1].

Asymmetric Epoxidation of Base-Sensitive Allylic Alcohols

In synthetic routes where the resulting chiral epoxy alcohol is prone to base-catalyzed rearrangement (e.g., Payne rearrangement), (+)-dimethyl L-tartrate is selected over DET or DIPT because its higher water solubility permits auxiliary removal via aqueous extraction rather than destructive hydrolysis[2].

Chromatography-Free Diastereoselective Cycloadditions

(+)-Dimethyl L-tartrate is specifically chosen as a chiral auxiliary in Aza-Diels-Alder reactions when the process must be scaled, as its unique solid-state properties enable the direct purification of the resulting diastereomeric adducts via crystallization from pentane, bypassing costly silica gel chromatography [3].

XLogP3

-1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

608-68-4

Wikipedia

(+)-Dimethyl L-tartrate

General Manufacturing Information

Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1,4-dimethyl ester: ACTIVE

Dates

Last modified: 08-15-2023
Brown et al. End-to-end conformational communication through a synthetic purinergic receptor by ligand-induced helicity switching. Nature Chemistry, doi: 10.1038/nchem.1747, published online 15 September 2013 http://www.nature.com/nchem

Explore Compound Types